![molecular formula C12H10N4O B14284326 6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 117979-38-1](/img/structure/B14284326.png)
6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of the broader class of triazolopyridazines, which are known for their diverse pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate hydrazine derivatives with ortho esters or other suitable reagents. One common method includes the reaction of 4-methoxyphenylhydrazine with 3,6-dichloropyridazine under reflux conditions in the presence of a base such as sodium ethoxide . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures .
化学反応の分析
Types of Reactions: 6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrazine hydrate in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed: The major products formed from these reactions include various substituted triazolopyridazines with potential biological activities .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent, particularly in inhibiting tubulin polymerization.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of 6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to bind to the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.
類似化合物との比較
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its antimicrobial and anticancer activities.
1,2,4-Triazolo[5,1-b]thiadiazine: Exhibits enzyme inhibitory properties.
1,2,4-Triazolo[1,5-c]thiadiazine: Studied for its antioxidant and antiviral activities.
Uniqueness: 6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine stands out due to its specific structural configuration, which imparts unique biological activities, particularly its potent anticancer properties through tubulin inhibition.
特性
CAS番号 |
117979-38-1 |
|---|---|
分子式 |
C12H10N4O |
分子量 |
226.23 g/mol |
IUPAC名 |
6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H10N4O/c1-17-10-4-2-9(3-5-10)11-6-7-12-14-13-8-16(12)15-11/h2-8H,1H3 |
InChIキー |
BNPYFRATQDOEKX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN3C=NN=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


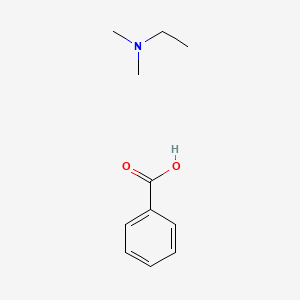
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
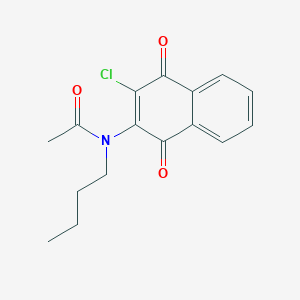
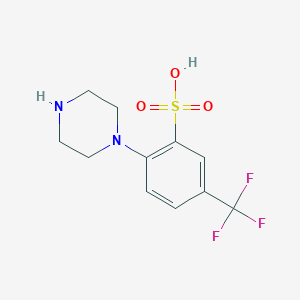
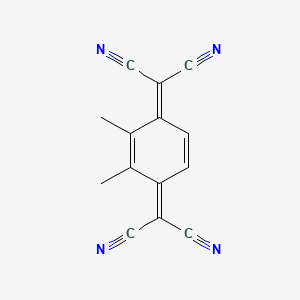

![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)

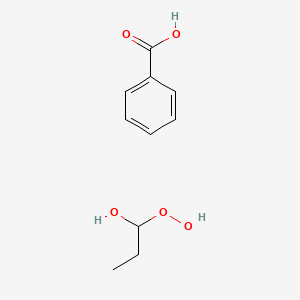
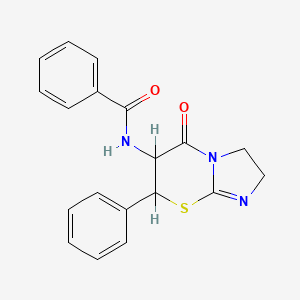
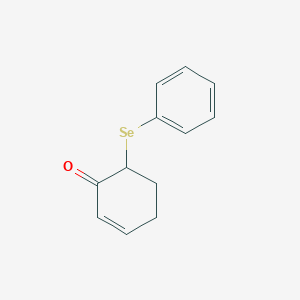
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
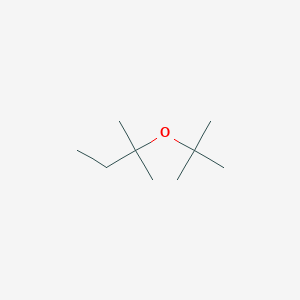
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
